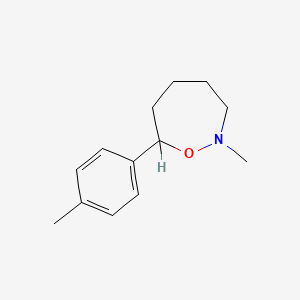
2-Methyl-7-(4-methylphenyl)-1,2-oxazepane
描述
2-Methyl-7-(4-methylphenyl)-1,2-oxazepane is a heterocyclic compound that contains an oxazepane ring, which is a seven-membered ring with one oxygen and one nitrogen atom
属性
CAS 编号 |
3358-89-2 |
|---|---|
分子式 |
C13H19NO |
分子量 |
205.30 g/mol |
IUPAC 名称 |
2-methyl-7-(4-methylphenyl)oxazepane |
InChI |
InChI=1S/C13H19NO/c1-11-6-8-12(9-7-11)13-5-3-4-10-14(2)15-13/h6-9,13H,3-5,10H2,1-2H3 |
InChI 键 |
VIHPSOAYSSYHQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2CCCCN(O2)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(4-methylphenyl)-1,2-oxazepane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-methylbenzylamine with 2-methyl-2-chloroacetaldehyde in the presence of a base can lead to the formation of the desired oxazepane ring. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Methyl-7-(4-methylphenyl)-1,2-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the oxazepane ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxazepane ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium or copper, along with appropriate solvents and reaction temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxazepane oxides, while reduction can produce various reduced derivatives
科学研究应用
2-Methyl-7-(4-methylphenyl)-1,2-oxazepane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a ligand in biological studies, interacting with specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Methyl-7-(4-methylphenyl)-1,2-oxazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-Methyl-7-phenyl-1,2-oxazepane
- 2-Methyl-7-(4-nitrophenyl)-1,2-oxazepane
- 2-Methyl-7-(4-chlorophenyl)-1,2-oxazepane
Uniqueness
2-Methyl-7-(4-methylphenyl)-1,2-oxazepane is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart specific properties that differentiate it from other similar compounds, making it valuable for certain applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


